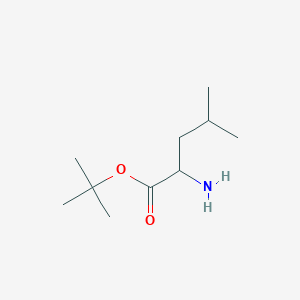

Tert-butyl 2-amino-4-methylpentanoate

Description

Properties

CAS No. |

17389-05-8 |

|---|---|

Molecular Formula |

C10H21NO2 |

Molecular Weight |

187.28 g/mol |

IUPAC Name |

tert-butyl 2-amino-4-methylpentanoate |

InChI |

InChI=1S/C10H21NO2/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7-8H,6,11H2,1-5H3 |

InChI Key |

HBEJJYHFTZDAHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Homologs

- Tert-butyl 4-amino-4-methylpentanoate (CID 21576016) Structure: C10H21NO2 (same molecular formula as the target compound). Key Difference: The amino group is at the 4-position instead of the 2-position. The SMILES string is CC(C)(C)OC(=O)CCC(C)(C)N . Applications: Less commonly reported in pharmaceutical synthesis compared to the 2-amino isomer, likely due to reduced compatibility with peptide coupling reagents.

- Methyl 2-amino-4-methylpentanoate Structure: C8H15NO2. Key Difference: The ester group is methyl rather than tert-butyl, reducing steric protection and making it more susceptible to hydrolysis. Used in the synthesis of benzamido derivatives (e.g., methyl 2-benzamido-4-methylpentanoate) via TBHP-mediated oxidative coupling .

Functional Group Variants

- Benzyl 2-[[(2S)-2-[[2-(tert-Butoxycarbonylamino)acetyl]amino]-4-methyl-pentanoyl]amino]acetate (CAS 118700-52-0) Structure: Contains an additional benzyl-protected glycine moiety. Key Difference: This compound is a dipeptide intermediate, demonstrating how tert-butyl 2-amino-4-methylpentanoate can be extended into complex architectures for drug discovery .

- 2-([(tert-Butoxy)carbonyl]amino)-4-methoxypentanoic acid (CAS 1692392-16-7) Structure: Features a methoxy substituent at the 4-position and a carboxylic acid group instead of an ester. Key Difference: The carboxylic acid enhances solubility in aqueous media, making it suitable for bioconjugation, while the methoxy group introduces electronic effects that modulate reactivity .

Pharmaceutical Relevance

- The tert-butyl group in this compound enhances metabolic stability, making it a preferred intermediate in protease inhibitor development .

- In contrast, methyl esters like methyl (2S)-2-amino-3-phenylpropanoate are used in chiral pool synthesis for alkaloids and allium-derived natural products .

Data Tables

Table 1: Structural and Physical Properties

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, L-leucine is suspended in excess tert-butanol, and a catalytic amount of concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) is added. The mixture is refluxed at 80–100°C for 12–24 hours, facilitating the nucleophilic attack of the alcohol on the activated carboxyl group. The amino group remains protonated under these conditions, minimizing side reactions such as self-condensation.

Key Parameters:

Limitations and Modifications

While cost-effective, this method faces challenges such as prolonged reaction times and moderate yields due to equilibrium limitations. To address this, Dean-Stark traps are occasionally employed to remove water, shifting the equilibrium toward the ester product. Alternative catalysts, such as p-toluenesulfonic acid (p-TsOH), have also been explored, reducing reaction times to 8–10 hours with comparable yields.

Coupling Reagent-Mediated Esterification

For acid-sensitive substrates or higher enantiomeric purity, coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed. This method avoids strong acids, making it suitable for lab-scale synthesis.

Protocol and Optimization

L-leucine is dissolved in anhydrous dichloromethane (DCM) or dimethylformamide (DMF), followed by sequential addition of tert-butanol, DCC, and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction proceeds at room temperature for 4–6 hours, with yields exceeding 85% after column chromatography.

Advantages:

-

Mild Conditions: No elevated temperatures or strong acids required.

-

Compatibility: Ideal for substrates with acid-labile functional groups.

Industrial Adaptations

Scaled-up versions replace DCC with water-soluble carbodiimides (e.g., EDC) to simplify purification. Continuous flow reactors further enhance efficiency, achieving space-time yields of 120 g·L⁻¹·h⁻¹ in pilot studies.

Enzymatic Synthesis and Biocatalytic Routes

Recent advances in biocatalysis have enabled the enzymatic preparation of this compound via leucine dehydrogenase (LeuDH)-catalyzed reductive amination. This method is particularly valuable for producing enantiopure batches.

Reductive Amination of Trimethylpyruvic Acid

As detailed in a 2020 study, LeuDH from Exiguobacterium sibiricum (EsiLeuDH) catalyzes the conversion of trimethylpyruvic acid (TMP) to L-tert-leucine in the presence of ammonium formate and NADH. The resulting amino acid is subsequently esterified using tert-butanol (Figure 1).

Key Findings:

Integrated Esterification Systems

Combining enzymatic amination with in situ esterification using immobilized lipases (e.g., Candida antarctica Lipase B) streamlines production. This one-pot system eliminates intermediate isolation, reducing processing time by 40%.

Comparative Analysis of Synthetic Methods

| Method | Catalyst/Reagent | Temperature | Time | Yield | Purity (ee) |

|---|---|---|---|---|---|

| Acid-Catalyzed | H₂SO₄ | 80–100°C | 12–24 h | 60–75% | 90–95% |

| Coupling Reagent | DCC/DMAP | 25°C | 4–6 h | 85–90% | >99% |

| Enzymatic + Esterification | EsiLeuDH/Lipase B | 30–50°C | 8–12 h | 75–80% | >99% |

Table 1. Performance metrics of this compound synthesis routes.

Industrial-Scale Production Techniques

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-butyl 2-amino-4-methylpentanoate with high enantiomeric purity?

- Methodological Answer : To achieve high enantiomeric purity, use chiral auxiliaries or catalysts during the amino acid coupling step. For example, (R)- or (S)-configured intermediates (e.g., tert-butyl esters) can be synthesized via asymmetric hydrogenation or enzymatic resolution . Monitor stereochemical integrity using polarimetry or chiral HPLC, ensuring reaction conditions (temperature, solvent) minimize racemization.

Q. How can researchers characterize this compound to confirm structural identity and purity?

- Methodological Answer : Employ a combination of -NMR and -NMR to verify the tert-butyl group (δ ~1.4 ppm for ), amino protons (δ 1.5–2.5 ppm), and ester carbonyl (δ ~170 ppm in ). IR spectroscopy confirms the presence of N-H (3300–3500 cm) and ester C=O (~1740 cm). Purity should be assessed via HPLC (>95%) and elemental analysis .

Q. What solubility properties are critical for handling this compound in aqueous or organic reaction systems?

- Methodological Answer : The compound exhibits limited aqueous solubility (~0.0772 mg/mL) but dissolves well in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., DCM). Solubility can be enhanced using co-solvents like ethanol or acetone. Pre-screen solubility under experimental conditions to avoid precipitation during reactions .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence the reactivity of this compound in peptide coupling reactions?

- Methodological Answer : The tert-butyl group provides steric protection to the amino group, reducing undesired side reactions (e.g., oxidation or nucleophilic attack). However, its bulkiness may slow coupling kinetics. Optimize using activating agents like HATU or PyBOP in DMF, and monitor reaction progress via LC-MS to balance protection and reactivity .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Recrystallize the compound from hexane/ethyl acetate to isolate the dominant polymorph. Compare experimental data with computational predictions (DFT for NMR shifts) and cross-validate using X-ray crystallography if available .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 2–12) at 25°C and 40°C for 24–72 hours. Analyze degradation products via HPLC-MS.

- Thermal Stability : Use TGA/DSC to determine decomposition onset temperatures. Store samples at –20°C under inert gas (N) to prolong shelf life .

Q. What role does this compound play in enzyme inhibition studies, and how is its binding affinity quantified?

- Methodological Answer : As a peptide mimic, it can inhibit proteases or aminotransferases. Measure binding affinity using surface plasmon resonance (SPR) or fluorescence polarization assays. Synthesize fluorogenic substrates (e.g., with AMC tags) to quantify IC values under pseudo-first-order conditions .

Safety and Compliance

Q. What protocols ensure safe handling and storage of this compound in academic labs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.